molecular formula C14H10ClFO2 B6403600 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261929-84-3

5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6403600
CAS RN: 1261929-84-3
M. Wt: 264.68 g/mol
InChI Key: NSWHYUYGYXBQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid (5-CMPFBA) is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It has been used for a variety of purposes, including synthesis, synthesis of other compounds, and biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% have been studied in a variety of organisms, including humans. In humans, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. In addition, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and its purity of 95% makes it suitable for use in a variety of experiments. Additionally, its ability to inhibit the activity of enzymes such as COX-2 makes it a useful tool in the study of biochemical and physiological processes.
However, there are also some limitations to the use of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. The compound is not very stable, and its effects can be reduced or eliminated if exposed to heat, light, or air. Additionally, the compound is not approved for use in humans, so its use in clinical trials is limited.

Future Directions

There are a number of possible future directions for the use of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95%. These include further research into the compound's mechanism of action, its potential therapeutic uses, and its potential side effects. Additionally, further research into the compound's ability to inhibit the activity of enzymes such as COX-2 could lead to new treatments for inflammation and other related conditions. Finally, further research into the compound's ability to interact with other compounds could lead to new synthetic pathways and applications.

Synthesis Methods

5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of para-chlorobenzaldehyde and 2-fluorobenzoic acid in the presence of anhydrous potassium carbonate and acetic acid. The reaction is conducted at a temperature of 80-90°C for approximately two hours. The reaction yields a product with a purity of 95%.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-chloro-2-methylphenyl-2-fluorobenzoic acid and 4-chloro-2-methylphenyl-3-fluorobenzoic acid. It has also been used in the study of biochemical and physiological processes, including the regulation of enzyme activity and the inhibition of enzymes.

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWHYUYGYXBQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690363
Record name 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-84-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-4-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261929-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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